molecular formula C25H22Cl2N4O2 B11441264 9-(2,6-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2,6-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11441264
M. Wt: 481.4 g/mol
InChI Key: DLRAEVLOQDXHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,6-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and dimethylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 9-(2,6-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the dichlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl and dimethylphenyl groups can undergo substitution reactions with other nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(2,6-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 9-(2,6-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-(2,6-DICHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other pyrazoloquinazoline derivatives with different substituents These compounds may share some structural similarities but differ in their chemical and physical properties due to the nature and position of the substituents

Properties

Molecular Formula

C25H22Cl2N4O2

Molecular Weight

481.4 g/mol

IUPAC Name

9-(2,6-dichlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H22Cl2N4O2/c1-13-9-10-15(11-14(13)2)29-25(33)16-12-28-31-23(21-17(26)5-3-6-18(21)27)22-19(30-24(16)31)7-4-8-20(22)32/h3,5-6,9-12,23,30H,4,7-8H2,1-2H3,(H,29,33)

InChI Key

DLRAEVLOQDXHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=C(C=CC=C5Cl)Cl)C(=O)CCC4)C

Origin of Product

United States

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